molecular formula C14H12OS B12048328 S-[1,1'-Biphenyl]-4-yl ethanethioate CAS No. 19813-91-3

S-[1,1'-Biphenyl]-4-yl ethanethioate

Cat. No.: B12048328
CAS No.: 19813-91-3
M. Wt: 228.31 g/mol
InChI Key: WAORWYCFAUQMPU-UHFFFAOYSA-N
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Description

S-[1,1’-Biphenyl]-4-yl ethanethioate is an organosulfur compound with a biphenyl group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[1,1’-Biphenyl]-4-yl ethanethioate typically involves the reaction of 4-bromobiphenyl with ethanethioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of S-[1,1’-Biphenyl]-4-yl ethanethioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

S-[1,1’-Biphenyl]-4-yl ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring or the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

S-[1,1’-Biphenyl]-4-yl ethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-[1,1’-Biphenyl]-4-yl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[1,1’-Biphenyl]-4-yl ethanethioate is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

19813-91-3

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

S-(4-phenylphenyl) ethanethioate

InChI

InChI=1S/C14H12OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

WAORWYCFAUQMPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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